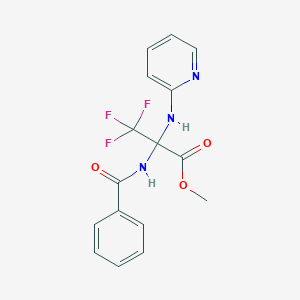![molecular formula C19H26F3N3O4S B396164 ETHYL 2-[(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE](/img/structure/B396164.png)
ETHYL 2-[(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiophene ring, trifluoromethyl group, and multiple amide functionalities, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
The synthesis of ETHYL 2-[(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the following steps:
Formation of the Benzothiophene Ring: This step involves the cyclization of a suitable precursor to form the benzothiophene core.
Introduction of the Trifluoromethyl Group: This is achieved through a nucleophilic substitution reaction using a trifluoromethylating agent.
Amidation Reactions:
Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
ETHYL 2-[(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzothiophene ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 2-[(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its properties can be explored for the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may find use in the synthesis of advanced materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of ETHYL 2-[(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE involves its interaction with specific molecular targets. The compound’s amide and trifluoromethyl groups can form hydrogen bonds and other interactions with target proteins, potentially inhibiting their activity. The benzothiophene ring may also play a role in binding to hydrophobic pockets within the target molecules, enhancing its specificity and potency.
Comparison with Similar Compounds
ETHYL 2-[(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE can be compared with other similar compounds, such as:
Benzothiophene Derivatives: These compounds share the benzothiophene core but may differ in their substituents, affecting their chemical and biological properties.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups often exhibit unique chemical stability and biological activity.
Amide-Containing Compounds: The presence of multiple amide groups can influence the compound’s solubility, stability, and interaction with biological targets.
The uniqueness of this compound lies in its combination of these structural features, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H26F3N3O4S |
|---|---|
Molecular Weight |
449.5g/mol |
IUPAC Name |
ethyl 2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3,3,3-trifluoro-2-(pentanoylamino)propanoate |
InChI |
InChI=1S/C19H26F3N3O4S/c1-3-5-10-13(26)24-18(19(20,21)22,17(28)29-4-2)25-16-14(15(23)27)11-8-6-7-9-12(11)30-16/h25H,3-10H2,1-2H3,(H2,23,27)(H,24,26) |
InChI Key |
OQKARIMHVKBIOW-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=C(C2=C(S1)CCCC2)C(=O)N |
Canonical SMILES |
CCCCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=C(C2=C(S1)CCCC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3,3,3-trifluoro-2-[(4-methylbenzoyl)amino]-2-(pyridin-2-ylamino)propanoate](/img/structure/B396083.png)
![Methyl 3,3,3-trifluoro-2-[(3-methylbutanoyl)amino]-2-(2-pyridinylamino)propanoate](/img/structure/B396084.png)
![Methyl 2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoate](/img/structure/B396085.png)
![Methyl 3,3,3-trifluoro-2-[(3-methylpyridin-2-yl)amino]-2-(propanoylamino)propanoate](/img/structure/B396087.png)
![2-methoxy-N-[2,2,2-trifluoro-1-[2-(4-fluorophenyl)hydrazino]-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B396089.png)
![2-phenyl-N-[2,2,2-trifluoro-1-[(4-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethyl]acetamide](/img/structure/B396092.png)
![Methyl 2-(benzoylamino)-3,3,3-trifluoro-2-[(4-methylpyridin-2-yl)amino]propanoate](/img/structure/B396093.png)
![Methyl 3,3,3-trifluoro-2-[(4-methylbenzoyl)amino]-2-[(4-methylpyridin-2-yl)amino]propanoate](/img/structure/B396094.png)
![Methyl 3,3,3-trifluoro-2-[(4-methylbenzoyl)amino]-2-[(5-methyl-2-pyridinyl)amino]propanoate](/img/structure/B396097.png)
![2-phenyl-N-[2,2,2-trifluoro-1-[(6-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethyl]acetamide](/img/structure/B396100.png)
![3-fluoro-N-[2,2,2-trifluoro-1-[(6-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B396101.png)
![N-[1-[(5-bromo-2-pyridinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B396103.png)
![Methyl 3,3,3-trifluoro-2-[(6-methyl-2-pyridinyl)amino]-2-[(phenylacetyl)amino]propanoate](/img/structure/B396104.png)
